2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol is a chemical compound with the molecular formula C11H25NO3 and a molecular weight of 219.32 g/mol . This compound is known for its unique structure, which includes a methoxy group, a methylpentan-2-yl group, and an aminoethoxyethanol moiety. It is used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
The synthesis of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol involves several steps. One common method includes the reaction of 4-methoxy-4-methylpentan-2-amine with ethylene oxide under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve bulk manufacturing processes, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol has several scientific research applications:
Biology: This compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and drug candidates.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy and methylpentan-2-yl groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical processes .
Comparison with Similar Compounds
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol can be compared with other similar compounds, such as:
2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethanol: This compound has a similar structure but differs in the presence of an additional hydroxyl group.
4-Methoxy-N-(2-methylpentan-2-yl)aniline: This compound contains a similar amine motif but lacks the ethoxyethanol moiety.
The uniqueness of this compound lies in its combination of functional groups, which provide distinct chemical and biological properties .
Properties
Molecular Formula |
C11H25NO3 |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[2-[(4-methoxy-4-methylpentan-2-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO3/c1-10(9-11(2,3)14-4)12-5-7-15-8-6-13/h10,12-13H,5-9H2,1-4H3 |
InChI Key |
QRCIPRVLWCZAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NCCOCCO |
Origin of Product |
United States |
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